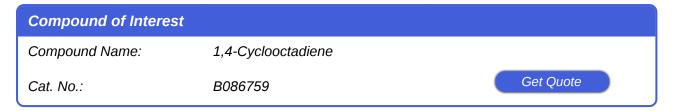


# An In-depth Technical Guide to the Thermochemical Properties of 1,4-Cyclooctadiene

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **1,4-cyclooctadiene**. The information is compiled from peer-reviewed literature and established chemical databases, with a focus on experimental findings. Where experimental data is unavailable, calculated values are presented with clear attribution. This document is intended to serve as a valuable resource for professionals in research and development who require accurate thermochemical parameters for this compound.

## **Core Thermochemical Data**

The thermochemical properties of **1,4-cyclooctadiene** are crucial for understanding its stability, reactivity, and potential applications in chemical synthesis and materials science. The following tables summarize the key quantitative data available for this compound.

Table 1: Enthalpy and Gibbs Free Energy of Formation



Property	Value	Units	State	Method	Reference
Standard Enthalpy of Formation ( $\Delta fH^{\circ}$ )	-30.55	kJ/mol	Gas	Calculated (Joback Method)	[1]
Standard Gibbs Free Energy of Formation ( $\Delta fG^{\circ}$ )	84.36	kJ/mol	Gas	Calculated (Joback Method)	[1]

Note: The values for the standard enthalpy and Gibbs free energy of formation are calculated estimates and should be used with this consideration in mind. Experimental determination of these values is encouraged for high-precision applications.

Table 2: Enthalpy of Reaction

Reaction	ΔrH°	Units	Conditions	Method	Reference
Hydrogenatio n to Cyclooctane	-217.9 ± 1.2	kJ/mol	Liquid Phase (Glacial Acetic Acid)	Calorimetry of Hydrogenatio n (Chyd)	[2]
Isomerization to 1,5- Cyclooctadie ne	-2.8 ± 0.8	kJ/mol	Liquid Phase	Equilibration (Eqk)	[3]
Isomerization to 1,3- Cyclooctadie ne	16.4 ± 1.4	kJ/mol	Liquid Phase	Equilibration (Eqk)	[3]

Table 3: Phase Change and Other Thermochemical Properties



Property	Value	Units	Method	Reference
Normal Melting Point (Tfus)	220	К	N/A	[4][5]
Enthalpy of Fusion (ΔfusH°)	5.48	kJ/mol	Calculated (Joback Method)	[1]
Enthalpy of Vaporization (ΔvapH°)	35.07	kJ/mol	Calculated (Joback Method)	[1]
Ionization Energy (IE)	8.5	eV	Photoelectron Spectroscopy (PE)	[4]
Ionization Energy (IE)	8.64 ± 0.03	eV	Photoionization (PI)	[4]
Ideal Gas Heat Capacity (Cp,gas)	Not Experimentally Determined	J/mol·K	-	-

# **Experimental Protocols**

Detailed experimental methodologies are critical for the replication and validation of thermochemical data. The following sections outline the general procedures for the key experiments cited in this guide.

# **Hydrogenation Calorimetry**

The enthalpy of hydrogenation of **1,4-cyclooctadiene** was determined using reaction calorimetry. This technique measures the heat released during the catalytic hydrogenation of the compound.

### General Protocol:

• Calorimeter Calibration: The calorimeter is first calibrated using a substance with a known enthalpy of reaction to determine the heat capacity of the system.



- Sample Preparation: A precise mass of **1,4-cyclooctadiene** is dissolved in a suitable solvent, such as glacial acetic acid, and placed in the calorimeter vessel.
- Catalyst Introduction: A hydrogenation catalyst, typically a platinum or palladium-based catalyst, is introduced into the vessel.
- Hydrogenation Reaction: The vessel is purged with hydrogen gas, and the reaction is
  initiated. The temperature change of the system is monitored as the hydrogenation of the
  double bonds in 1,4-cyclooctadiene proceeds, releasing heat.
- Data Analysis: The total heat evolved is calculated from the temperature change and the heat capacity of the calorimeter. The enthalpy of hydrogenation is then determined by dividing the heat evolved by the number of moles of the reactant.

# **Isomerization Equilibration**

The relative thermodynamic stabilities of cyclooctadiene isomers were determined by measuring the equilibrium concentrations of the isomers at a given temperature.

### General Protocol:

- Sample Preparation: A sample of 1,4-cyclooctadiene is placed in a sealed reaction vessel, often with a catalyst that facilitates isomerization.
- Equilibration: The vessel is maintained at a constant temperature to allow the isomerization reactions to reach equilibrium.
- Sampling and Analysis: Aliquots of the reaction mixture are periodically taken and analyzed, typically by gas chromatography, to determine the relative concentrations of the different cyclooctadiene isomers.
- Equilibrium Constant Calculation: Once the concentrations of the isomers remain constant over time, the equilibrium constant (Keq) for each isomerization reaction is calculated.
- Thermodynamic Parameter Determination: The standard Gibbs free energy change ( $\Delta G^{\circ}$ ) for the isomerization is calculated from the equilibrium constant using the equation  $\Delta G^{\circ}$  = -

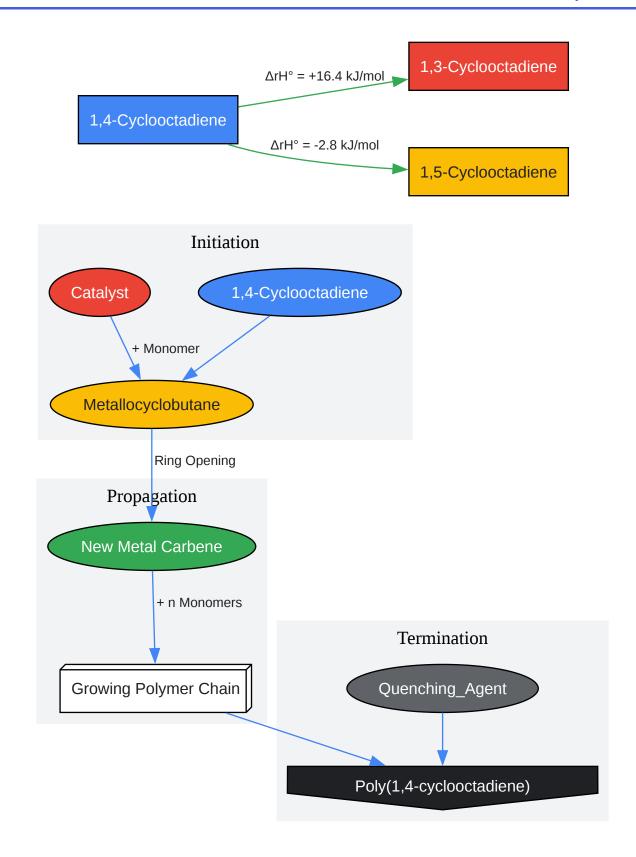


RTIn(Keq). The enthalpy change ( $\Delta H^{\circ}$ ) can then be determined by studying the temperature dependence of the equilibrium constant (van't Hoff equation).

# **Visualizations**

The following diagrams illustrate key chemical processes involving **1,4-cyclooctadiene**.





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. 1,4-Cyclooctadiene (CAS 1073-07-0) Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. researchgate.net [researchgate.net]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of 1,4-Cyclooctadiene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086759#thermochemical-data-for-1-4-cyclooctadiene]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com